molecular formula C9H14N2O3 B2874276 Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 1341475-92-0

Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2874276
CAS No.: 1341475-92-0
M. Wt: 198.222
InChI Key: QKZPJBKKGPMVCH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1341475-92-0) is a high-purity chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol. It belongs to the 1,2,4-oxadiazole class of heterocycles, which are recognized in medicinal chemistry as valuable bioisosteres for amides and esters, offering enhanced metabolic stability . This scaffold is of significant interest in pharmaceutical research, particularly in the development of novel anticancer agents . Compounds featuring the 1,3,4-oxadiazole core have demonstrated potent antiproliferative effects through mechanisms that include the inhibition of critical cancer biological targets such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Furthermore, recent research on 1,2,4-oxadiazole derivatives highlights their potential in antibacterial applications, showing potent activity against various bacterial strains . This product is intended for research purposes as a key synthetic intermediate or building block in drug discovery programs. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-13-9(12)8-10-7(11-14-8)5-6(2)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZPJBKKGPMVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Amidoxime from Aryl Nitriles

The starting material, 2-methylpropionitrile (isobutyronitrile), reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form the corresponding amidoxime.

Reaction Conditions

Parameter Value Source
Solvent Ethanol:H2O (3:1)
Temperature 80°C
Time 6–8 hours
Yield 85–90%

Step 2: O-Acylation with Ethyl Oxalyl Chloride

The amidoxime intermediate undergoes O-acylation with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to yield the O-acylamidoxime precursor.

Optimized Parameters

Parameter Value Source
Acylating Agent Ethyl oxalyl chloride
Base Triethylamine
Solvent Dichloromethane
Temperature 0°C → RT
Yield 75–80%

Step 3: Cyclodehydration to 1,2,4-Oxadiazole

Cyclization of the O-acylamidoxime is achieved under alkaline conditions. Heating in borate buffer (pH 9.5) at 90°C for 2 hours produces the target compound.

Critical Cyclization Data

Parameter Value Source
Buffer System 0.1 M Borate (pH 9.5)
Temperature 90°C
Time 2 hours
Conversion Rate 51–92%

Side Products : Competing hydrolysis of the O-acylamidoxime to the carboxylic acid is minimized by maintaining strict pH control.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Grinding techniques eliminate organic solvents, enhancing sustainability. A mixture of isobutyramidine hydrazide and ethyl oxalate is ground with molecular iodine (5 mol%) for 10 minutes.

Key Performance Metrics

Parameter Value Source
Catalyst Iodine
Reaction Time 10 minutes
Yield 88%
Purity (HPLC) >95%

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from hours to minutes. The O-acylamidoxime precursor is irradiated at 150°C for 15 minutes in DMF.

Microwave Optimization

Parameter Value Source
Power 300 W
Temperature 150°C
Time 15 minutes
Yield 90%

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

A two-stage continuous flow process enhances throughput and reduces thermal degradation:

  • Amidoxime Formation : Tubular reactor with in-line pH monitoring.
  • Cyclodehydration : Packed-bed reactor with immobilized base catalysts.

Process Metrics

Parameter Value Source
Throughput 5 kg/day
Purity 98.5%
Solvent Recovery 99%

Catalytic Innovations

Heterogeneous catalysts like Nafion NR50 improve cyclization efficiency under mild conditions.

Catalytic Performance

Catalyst Temperature Time Yield Source
Nafion NR50 70°C 1 h 94%
Zeolite HY 80°C 2 h 89%

Comparative Analysis of Methods

Method Advantages Limitations Yield Scalability
Traditional Multistep High reproducibility Solvent-intensive 51–92% Moderate
Mechanochemical Solvent-free, fast Batch-only 88% Low
Microwave Rapid, high yield Energy-intensive 90% Moderate
Continuous Flow High throughput, sustainable High capital cost 98.5% High

Characterization and Quality Control

Post-synthesis analysis includes:

  • NMR Spectroscopy : 1H NMR (CDCl3): δ 1.35 (t, 3H, J=7.1 Hz), 1.85–1.92 (m, 1H), 2.15 (d, 2H, J=6.8 Hz), 4.35 (q, 2H, J=7.1 Hz).
  • HPLC : Retention time 8.2 min (C18 column, 70:30 MeCN:H2O).
  • Mass Spectrometry : ESI-MS m/z 199.1 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The oxadiazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is studied for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Alkyl vs. Aromatic Groups: Cyclopentyl and isopropyl substituents (alkyl) yield liquids, while aromatic groups (e.g., phenyl, thienyl) result in solids, likely due to increased molecular rigidity . Boiling Points: The 1-methylcyclopropyl analog has a predicted boiling point of 285.9°C, higher than typical liquid alkyl derivatives, possibly due to steric effects .

Safety and Handling :

  • The cyclopentyl derivative requires strict PPE (gloves, goggles) and avoidance of ignition sources, reflecting flammability risks .
  • Data gaps exist for the isopropyl variant, but analogous precautions are recommended.

Applications :

  • Medicinal Chemistry : The isopropyl and cyclopropane derivatives are implicated as intermediates in drug discovery (e.g., kinase inhibitors) .
  • Material Science : Thienyl-substituted oxadiazoles may serve as electron-deficient motifs in optoelectronic materials .

Regulatory and Ecological Considerations

  • Regulatory Status : The cyclopentyl derivative follows Japan’s GHS classification (NITE 2018), but regulatory data for other analogs are sparse .
  • Ecotoxicity: Limited data are available for most compounds, highlighting a need for further environmental impact studies .

Biological Activity

Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate is a compound that belongs to the class of 1,2,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C9H14N2O3
  • Molar Mass : 198.22 g/mol
  • CAS Number : 1341475-92-0

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer treatment. This compound has shown promising anticancer properties in various cell lines. For instance, it was found to induce apoptosis in MCF-7 breast cancer cells by increasing p53 expression and promoting caspase-3 cleavage .
  • Mechanism of Action
    • The anticancer effects are believed to be mediated through the disruption of the cell cycle and induction of apoptosis. Molecular docking studies suggest that this compound interacts with key proteins involved in cell proliferation and survival pathways .
  • Selectivity and Efficacy
    • In vitro studies indicate that derivatives of 1,2,4-oxadiazoles can selectively inhibit cancer cell growth while sparing normal cells at certain concentrations. For example, compounds related to this compound exhibited IC50 values in the sub-micromolar range against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The introduction of electron-withdrawing groups (EWGs) or variations in alkyl substituents has been shown to enhance anticancer activity. For instance:

Compound VariationIC50 (µM)Activity Description
This compound~10Moderate activity against MCF-7 cells
5-nitro derivative<1Enhanced activity against multiple cancer cell lines

Case Study 1: Apoptosis Induction in MCF-7 Cells

In a controlled study involving MCF-7 cells treated with this compound:

  • Findings : The compound significantly increased apoptosis markers (p53 and caspase-3).
  • : This suggests a potential role as a therapeutic agent in breast cancer treatment.

Case Study 2: Inhibition of Carbonic Anhydrases

Another study evaluated the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth:

  • Results : The compound displayed selective inhibition against hCA IX and hCA II.
  • Implications : This activity supports its potential use in targeting tumor-associated CAs for cancer therapy .

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